(4-(3-Fluoropropoxy)phenyl)boronic acid

CAS No.: 958453-57-1

Cat. No.: VC2653129

Molecular Formula: C9H12BFO3

Molecular Weight: 198 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 958453-57-1 |

|---|---|

| Molecular Formula | C9H12BFO3 |

| Molecular Weight | 198 g/mol |

| IUPAC Name | [4-(3-fluoropropoxy)phenyl]boronic acid |

| Standard InChI | InChI=1S/C9H12BFO3/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5,12-13H,1,6-7H2 |

| Standard InChI Key | XMERFSIIVVHKCQ-UHFFFAOYSA-N |

| SMILES | B(C1=CC=C(C=C1)OCCCF)(O)O |

| Canonical SMILES | B(C1=CC=C(C=C1)OCCCF)(O)O |

Introduction

Basic Properties and Identification

(4-(3-Fluoropropoxy)phenyl)boronic acid is an organometallic compound containing boron as the central metal atom. It has a molecular formula of C9H12BFO3 and a molecular weight of 198 g/mol. The compound is identified by its unique CAS registry number 958453-57-1 . In chemical databases, this compound can be represented by several identifiers:

Chemical Identifiers

Chemical identifiers provide a standardized way to recognize and reference this compound across different chemical databases and literature. The key identifiers for (4-(3-Fluoropropoxy)phenyl)boronic acid include:

| Identifier Type | Value |

|---|---|

| CAS Number | 958453-57-1 |

| Molecular Formula | C9H12BFO3 |

| Molecular Weight | 198 g/mol |

| IUPAC Name | [4-(3-fluoropropoxy)phenyl]boronic acid |

| InChI | InChI=1S/C9H12BFO3/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5,12-13H,1,6-7H2 |

| SMILES | B(C1=CC=C(C=C1)OCCCF)(O)O |

| PubChem Compound ID | 45158763 |

This comprehensive identification information allows for accurate cross-referencing and retrieval of data related to this compound across various chemical databases and literature sources.

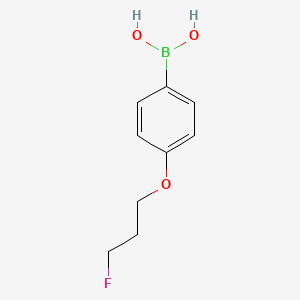

Structural Features

The structure of (4-(3-Fluoropropoxy)phenyl)boronic acid consists of three primary components that define its chemical behavior:

-

A phenyl ring (C6H5-) serving as the core aromatic structure

-

A boronic acid functional group (-B(OH)2) attached to the phenyl ring at position 1

-

A 3-fluoropropoxy (-OCH2CH2CH2F) substituent attached to the phenyl ring at position 4 (para position)

The boronic acid group consists of a boron atom bonded to two hydroxyl groups and the phenyl carbon. This arrangement gives the boron atom a trigonal planar geometry with sp2 hybridization, making it electron-deficient and thus a Lewis acid. The presence of the 3-fluoropropoxy substituent at the para position influences the electronic distribution within the molecule, affecting its reactivity and physical properties.

Physical and Chemical Properties

Understanding the physical and chemical properties of (4-(3-Fluoropropoxy)phenyl)boronic acid is essential for its handling, storage, and application in various chemical processes.

Physical State and Appearance

(4-(3-Fluoropropoxy)phenyl)boronic acid typically exists as a solid at room temperature . While specific detailed information on its appearance is limited in the available search results, boronic acids generally appear as white to off-white crystalline solids.

Solubility and Stability

The compound's solubility characteristics are influenced by both the boronic acid group and the 3-fluoropropoxy substituent. Based on general properties of similar boronic acids:

-

The boronic acid group provides hydrogen bonding capability, enhancing water solubility compared to non-functionalized aromatic compounds.

-

The 3-fluoropropoxy group adds lipophilic character, which may enhance solubility in organic solvents.

In terms of stability, boronic acids typically form hydrogen-bonded dimers in solid state, which can affect their physical properties . For storage, room temperature conditions appear to be suitable according to manufacturer recommendations .

Chemical Reactivity

The reactivity of (4-(3-Fluoropropoxy)phenyl)boronic acid is largely determined by its boronic acid functional group, which exhibits several important chemical behaviors:

-

Lewis acidity due to the empty p-orbital on boron

-

Ability to form reversible covalent bonds with diols and other nucleophilic oxygen compounds

-

Participation in various coupling reactions, particularly Suzuki-Miyaura cross-coupling

The 3-fluoropropoxy substituent at the para position likely influences the electronic properties of the phenyl ring, potentially affecting the reactivity of the boronic acid group through electronic effects.

Applications

The applications of (4-(3-Fluoropropoxy)phenyl)boronic acid span several areas of chemistry and materials science, though specific information in the search results is limited.

Pharmaceutical Applications

Based on the manufacturer's information, (4-(3-Fluoropropoxy)phenyl)boronic acid may be classified as a pharmaceutical raw material intended for manufacturers of pharmaceutical products . The compound may serve as:

-

A building block for pharmaceutical synthesis

-

An intermediate in the preparation of biologically active compounds

-

A component in the development of fluorine-containing drugs, which often exhibit enhanced metabolic stability and bioavailability

Synthetic Chemistry Applications

In synthetic chemistry, boronic acids like (4-(3-Fluoropropoxy)phenyl)boronic acid are valuable reagents due to their participation in various coupling reactions:

-

Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation

-

Chan-Lam coupling for carbon-heteroatom bond formation

-

Petasis reactions for multicomponent synthesis

The presence of the 3-fluoropropoxy substituent provides a handle for further functionalization or modification of the resulting coupled products.

Related Compounds and Comparative Analysis

Understanding (4-(3-Fluoropropoxy)phenyl)boronic acid in the context of related compounds provides valuable insights into its unique properties and potential applications.

Structural Analogs

Several compounds share structural similarities with (4-(3-Fluoropropoxy)phenyl)boronic acid:

Effect of Substituents on Acidity

The presence and position of substituents on the phenyl ring significantly affect the acidity of boronic acids. For example, in trifluoromethoxy-substituted phenylboronic acids, the acidity varies depending on the substitution position:

-

Meta and para isomers show higher acidity (lower pKa values) compared to unsubstituted phenylboronic acid

-

Ortho-substituted isomers may exhibit different acidity patterns due to potential intramolecular interactions

By analogy, the 3-fluoropropoxy substituent in (4-(3-Fluoropropoxy)phenyl)boronic acid likely influences its acidity through electronic effects, though to a different extent than the trifluoromethoxy group due to differences in electronic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume